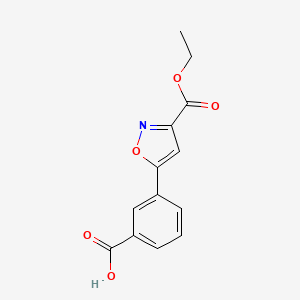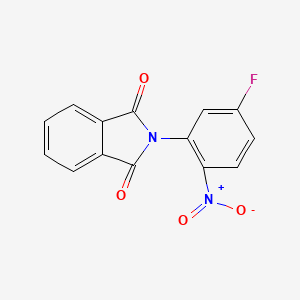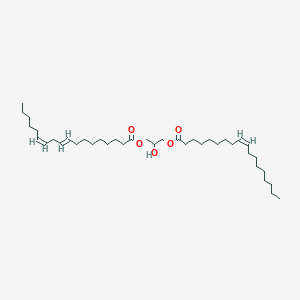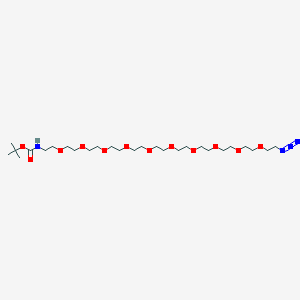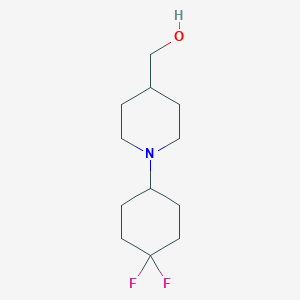
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a difluorocyclohexyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorocyclohexyl Group: This step involves the substitution of a cyclohexyl group with fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The methanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions.
作用机制
The mechanism of action of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group enhances the compound’s binding affinity and specificity, while the piperidine ring facilitates its interaction with biological molecules. The methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
- (1-(4-Fluorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dichlorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dimethylcyclohexyl)piperidin-4-yl)methanol
Comparison:
- Binding Affinity: The presence of fluorine atoms in (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol enhances its binding affinity compared to its mono-fluorinated or non-fluorinated analogs.
- Chemical Stability: The difluorocyclohexyl group provides greater chemical stability, making the compound more resistant to metabolic degradation.
- Biological Activity: The unique combination of the difluorocyclohexyl group and the piperidine ring results in distinct biological activities, making it a valuable compound for drug development and other applications.
属性
分子式 |
C12H21F2NO |
|---|---|
分子量 |
233.30 g/mol |
IUPAC 名称 |
[1-(4,4-difluorocyclohexyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H21F2NO/c13-12(14)5-1-11(2-6-12)15-7-3-10(9-16)4-8-15/h10-11,16H,1-9H2 |
InChI 键 |
UCCIMDNMMIGZGA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N2CCC(CC2)CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
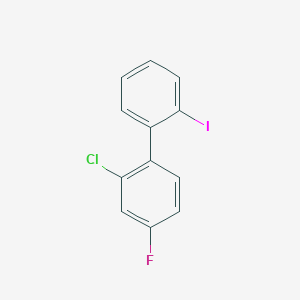
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
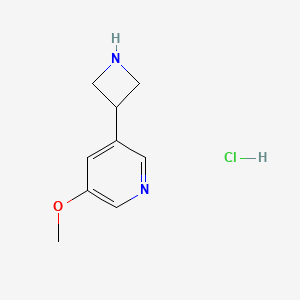
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
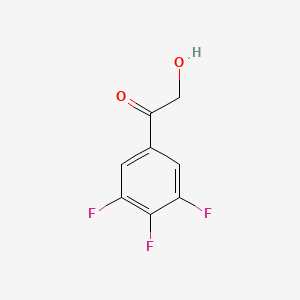
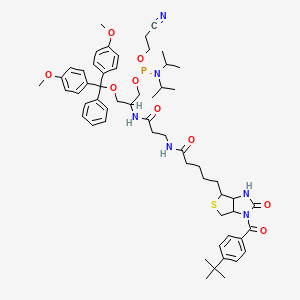
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
